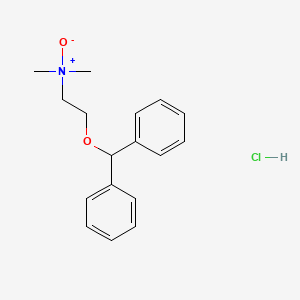
Benadryl N-oxide hydrochloride
Vue d'ensemble
Description
Benadryl N-oxide hydrochloride is a derivative of diphenhydramine, a first-generation antihistamine commonly used to treat allergies
Applications De Recherche Scientifique
Benadryl N-oxide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on biological systems, including its interaction with histamine receptors.
Medicine: Explored for its potential therapeutic applications, particularly in allergy treatment and as a sedative.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
Mécanisme D'action
Target of Action
Benadryl N-oxide Hydrochloride, also known as Diphenhydramine, primarily targets the H1 histamine receptors . These receptors are found both peripherally and in the central nervous system . They play a crucial role in allergic reactions, causing symptoms such as sneezing, runny nose, itchy/watery eyes, itching of the nose or throat, pruritus, urticaria, insect bites/stings, and allergic rashes .
Mode of Action
This compound works by competing with histamine for binding at H1-receptor sites . This competitive antagonism blocks the effects of histamine, preventing it from causing allergic symptoms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 receptors, it inhibits the effects of histamine, which include smooth muscle constriction in blood vessels and the respiratory and gastrointestinal tracts, and decreases capillary permeability, salivation, and tear formation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, peak plasma concentrations are achieved after about 1-4 hours . The half-life of the drug is about 2-9 hours . Only about 1% of a single dose is excreted unchanged in urine . The medication is ultimately eliminated by the kidneys slowly, mainly as inactive metabolites .
Result of Action
The result of this compound’s action is the relief of allergy symptoms . By blocking the H1 histamine receptors, it suppresses inflammation, decreases itching, and reduces swelling, all of which are common symptoms of allergies . It’s also known to cause sedation due to its competitive antagonism of histamine H1 receptors within the central nervous system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, interactions with other medications and/or alcohol could increase the risk of side effects and alter its efficacy . Furthermore, the drug’s stability and action may be affected by storage conditions . Therefore, it’s important to store the drug as recommended by the manufacturer to ensure its effectiveness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Benadryl N-oxide hydrochloride typically begins with diphenhydramine. The synthetic route involves the following steps:
Oxidation: Diphenhydramine is reacted with hydrogen peroxide to form diphenhydramine N-oxide.
Formation of Hydrochloride Salt: The N-oxide is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Continuous-flow reactor technology is often employed to enhance efficiency and control over the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Benadryl N-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions.
Reduction: The N-oxide group can be reduced back to the parent diphenhydramine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Diphenhydramine.
Substitution: Substituted diphenhydramine derivatives.
Comparaison Avec Des Composés Similaires
Diphenhydramine: The parent compound, widely used as an antihistamine.
Hydroxyzine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: A related antihistamine with less sedative effect.
Uniqueness: Benadryl N-oxide hydrochloride is unique due to the presence of the N-oxide group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines .
Propriétés
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWPHMSWVFMLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


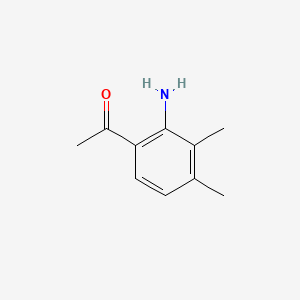
![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)
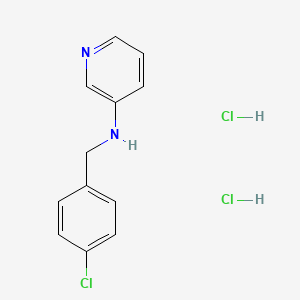
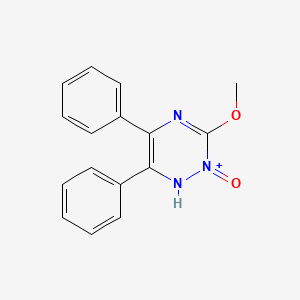
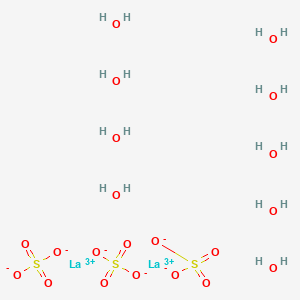
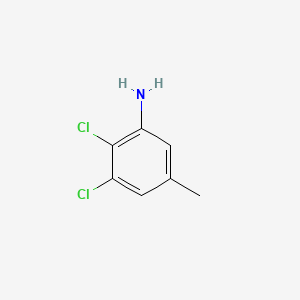
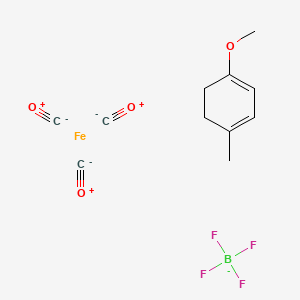
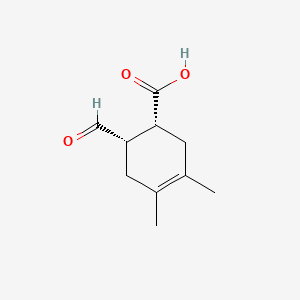
![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)
![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)
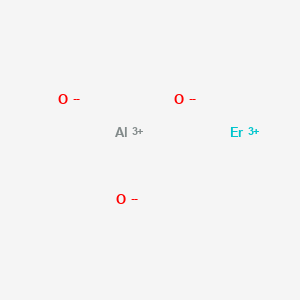
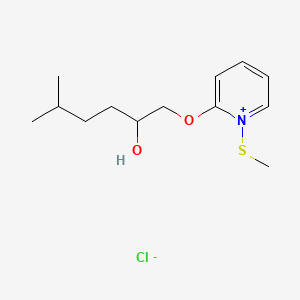
![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)
![1-Acetoxy-7-oxabicyclo[4.1.0]heptane](/img/no-structure.png)
